Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate is an organic compound classified as an ester, characterized by the presence of an anthracene moiety linked to a propenoate group. Its molecular formula is , with a molecular weight of approximately 280.33 g/mol. The compound appears as a transparent, colorless to light yellow liquid, with a melting point of 40-42°C and a boiling point of 416-418°C. It is insoluble in water but soluble in organic solvents such as ethanol, ethyl acetate, and dichloromethane.
The structure of methyl (2E)-3-(anthracen-9-yl)prop-2-enoate features a double bond between the second and third carbon atoms of the prop-2-enoate group, which contributes to its reactivity and interactions in various chemical environments. This compound has attracted significant interest for its potential applications in organic electronics and biological systems due to its unique electronic properties stemming from the anthracene component.
Research indicates that methyl (2E)-3-(anthracen-9-yl)prop-2-enoate exhibits notable biological activities. It has been shown to inhibit tumor cell growth by inducing apoptosis, making it a candidate for use in cancer therapies. Additionally, this compound acts as a photosensitizer in photodynamic therapy, where it can selectively kill cancer cells upon activation by light. Its interactions with specific molecular targets in biological systems may involve non-covalent interactions such as hydrogen bonding and π–π stacking due to the aromatic nature of the anthracene moiety.
Several synthesis methods have been developed for methyl (2E)-3-(anthracen-9-yl)prop-2-enoate:
Each method has its advantages depending on factors like cost, yield, and purity requirements.
Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate has diverse applications across various fields:
Current research focuses on understanding how methyl (2E)-3-(anthracen-9-yl)prop-2-enoate interacts within biological systems and materials science. Studies have indicated that it can effectively induce apoptosis in tumor cells and act as a fluorescence probe under specific conditions. Its mechanism of action likely involves electron transfer processes facilitated by the anthracene moiety, which enhances its effectiveness in photodynamic therapy and electronic applications.
Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate shares structural similarities with several other compounds:
Compound Name | Structure Description | Unique Features |
---|---|---|
Methyl (2E)-3-(phenyl)prop-2-enoate | Similar structure but with a phenyl group instead of anthracene | Lacks the unique electronic properties from anthracene |
Ethyl (2E)-3-(anthracen-9-yl)prop-2-enoate | Similar structure but with an ethyl ester group | Slightly different solubility and boiling point |
Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate | Contains an ethoxy group instead of methyl | Different reactivity based on ester type |
The uniqueness of methyl (2E)-3-(anthracen-9-yl)prop-2-enoate lies primarily in its anthracene moiety, which imparts distinct electronic and photophysical properties advantageous for applications requiring strong fluorescence or efficient electron transport .